molecular formula C8H6Cl2O2 B13696161 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13696161
M. Wt: 205.03 g/mol
InChI Key: YIGAVTGLNOHKAA-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the chlorination of 2,3-dihydrobenzo[b][1,4]dioxine. One common method includes the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5 and 7 positions of the benzodioxine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzodioxines.

Scientific Research Applications

5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
  • 5,8-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine
  • 2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid

Uniqueness

5,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C8H6Cl2O2

Molecular Weight

205.03 g/mol

IUPAC Name

5,7-dichloro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C8H6Cl2O2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2

InChI Key

YIGAVTGLNOHKAA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C=C2Cl)Cl

Origin of Product

United States

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